3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a tert-butyl group and a phenoxyethyl side chain, which contributes to its unique properties. The molecular formula for this compound is C₁₇H₂₈ClNO, with a molecular weight of approximately 301.88 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is classified as an irritant and should be handled with care in laboratory settings. It is synthesized for various research purposes, particularly in studies related to pharmacology and organic synthesis. The compound's structure allows it to function as an intermediate in the synthesis of biologically active molecules, including potential pharmaceuticals.
The synthesis of 3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps:
The synthesis can be summarized in the following steps:
The molecular structure of 3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride features:
The structural representation can be depicted as follows:
3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride can participate in several chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride primarily involves its interaction with biological targets, such as receptors or enzymes:
The precise pathways and interactions depend on the specific biological context being studied.
3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride has several applications in scientific research:
This compound exemplifies the importance of piperidine derivatives in medicinal chemistry and their role in advancing therapeutic research.
The assembly of the piperidine-phenoxyethyl scaffold employs three principal synthetic strategies, each offering distinct advantages in yield and stereocontrol. Nucleophilic aromatic substitution forms the foundational approach, where 4-(tert-butyl)-2-methylphenol reacts with 1,2-dibromoethane under phase-transfer conditions (K₂CO₃/tetrabutylammonium bromide/toluene/80°C) to yield the key intermediate 2-[4-(tert-butyl)-2-methylphenoxy]ethyl bromide. Subsequent N-alkylation of Boc-protected piperidine occurs regioselectively at the less sterically hindered piperidine nitrogen, achieving 65-72% yield after 12-18 hours at 60°C in acetonitrile [6].
Alternatively, reductive amination bypasses halogenated intermediates: 2-[4-(tert-butyl)-2-methylphenoxy]acetaldehyde undergoes condensation with piperidine using sodium triacetoxyborohydride in dichloroethane at ambient temperature. This method delivers higher atom economy (78-85% yield) and mitigates alkylation byproducts but requires careful aldehyde purification to prevent imine oligomerization . For chiral resolution, enzymatic separation of rac-3-(hydroxymethyl)piperidine precursors precedes Mitsunobu coupling with the phenol component, achieving >98% ee though at elevated cost (DIAD/PPh₃, THF, 0°C→rt) [3] [6].
Table 1: Comparative Analysis of Scaffold Assembly Methods
Method | Key Intermediate | Conditions | Yield (%) | Stereocontrol |
---|---|---|---|---|
Nucleophilic Substitution | 2-[4-(tert-butyl)-2-methylphenoxy]ethyl bromide | K₂CO₃, TBA-Br, toluene, 80°C | 65-72 | Low |
Reductive Amination | 2-[4-(tert-butyl)-2-methylphenoxy]acetaldehyde | NaBH(OAc)₃, DCE, rt | 78-85 | Moderate |
Mitsunobu-Enzymatic | Chiral 3-(hydroxymethyl)piperidine | DIAD/PPh₃, THF; enzymatic resolution | 60-68 | High (>98% ee) |
Regioselectivity in ether linkage formation is critical to avoid O- vs C-alkylation side products. The ortho-methyl group in 4-(tert-butyl)-2-methylphenol exerts a pronounced ortho-directing effect during Williamson ether synthesis, accelerating oxygen alkylation by 8.5-fold compared to unsubstituted analogs. Kinetic studies reveal that ortho-alkylphenols achieve >95% O-alkylation selectivity when reacted with 1,2-dibromoethane under controlled addition (0.5 equiv/hour, 60°C), minimizing the di-alkylated impurity 1-[2-bromoethoxy]-4-(tert-butyl)-2-methylbenzene to <3% [1].
Phase-transfer catalysis (PTC) further enhances selectivity: tetrabutylammonium hydrogen sulfate facilitates interfacial anion transfer, reducing reaction temperature to 40°C while maintaining 92% conversion. For piperidine coupling, hypervalent iodine reagents (e.g., benziodoxolones) enable electrophilic alkylation under mild conditions via umpolung reactivity, though applicability to secondary amines remains exploratory [5]. Post-alkylation purification leverages the hydrochloride salt’s crystallinity to isolate the target compound from residual di-alkylated impurities .
The tert-butyl group profoundly influences physicochemical properties and metabolic stability. Its introduction via Friedel-Crafts alkylation of m-cresol with isobutylene (AlCl₃/DCM/0°C) precedes ether formation, generating the sterically shielded 4-(tert-butyl)-2-methylphenol core. Computational models indicate the tert-butyl moiety:
Conversely, the ortho-methyl group:
Table 2: Impact of Substituents on Intermediate Properties
Substituent | Key Role | Effect on clogP | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
4-tert-butyl | Blocks CYP3A4 oxidation; increases lipophilicity | +1.2 | 42 → 58 (+38%) |
2-methyl (ortho) | Steric hindrance to CYP2D6; prevents cyclization | +0.3 | 18 → 42 (+133%) |
None (reference) | - | 2.1 | 17 |
Hydrochloride salt formation serves dual purposes: purification enhancement and solid-state stabilization. Optimal protonation employs anhydrous HCl gas bubbling in ethereal solutions (diethyl ether/THF 4:1) at -15°C, achieving near-quantitative precipitation (98-99% yield). Solvent screening reveals that ethanol/ethyl acetate mixtures (1:9 v/v) produce highly crystalline monohydrates with water content 4.8-5.2% (Karl Fischer), while anhydrous acetonitrile yields unstable amorphous salts prone to deliquescence [6] .
Crystallization kinetics are temperature-dependent: slow cooling (0.3°C/min) from 50°C to -20°C in ethanol/ethyl acetate affords needles with superior flowability (angle of repose: 28°), whereas rapid quenching generates fine powders requiring micronization. Salt purity exceeds 99.9% after recrystallization, with residual solvent <100 ppm (GC-MS). The hydrochloride counterion increases aqueous solubility 12-fold (from 0.08 mg/mL to 0.96 mg/mL at pH 7) versus the free base, critical for biological evaluation .
Table 3: Crystallization Conditions for Hydrochloride Salt
Solvent System | Temperature Profile | Crystal Form | Purity (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Ethanol/EtOAc (1:9) | 50°C → -20°C at 0.3°C/min | Needles (monohydrate) | 99.92 | EtOH: 42; EtOAc: 19 |
Anhydrous acetonitrile | RT → 4°C, rapid cooling | Amorphous | 98.75 | MeCN: 320 |
iPrOH/heptane (3:7) | 60°C → 25°C, stirred 48h | Plates (anhydrous) | 99.85 | iPrOH: 55; heptane: <10 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0